N-(2-(苯并呋喃-2-基)-2-羟基丙基)-4-氧代-4H-香豆素-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

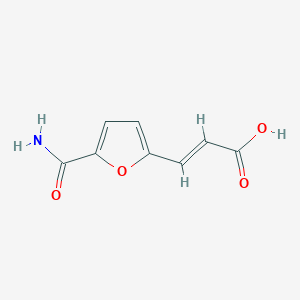

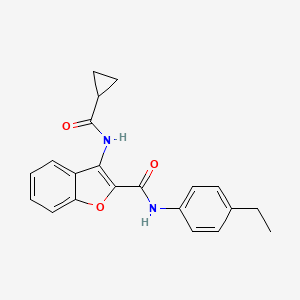

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H17NO5 and its molecular weight is 363.369. The purity is usually 95%.

BenchChem offers high-quality N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分子结构与合成

- 该化合物的晶体结构已通过 X 射线衍射表征,揭示了导致二聚体形成的分子间氢键和分子内 π-π 相互作用,有助于其稳定性和潜在功能 (Anuradha 等人,2012 年)。

合成应用与方法

- 已经开发了一种涉及克莱森重排和闭环复分解的模块化方法来合成苯并呋喃、2H-色烯和苯并氧杂蒽,展示了该化合物在获取各种苯丙烷类天然产物中的相关性 (Kotha 和 Solanke,2022 年)。

- 已经描述了在水中进行的新型异腈基三组分合成,用于制备 9Hfuro[2,3-f]色烯-8,9-二羧酸酯,展示了一种高效且绿色的合成程序 (Rostami-Charati 等人,2012 年)。

高级材料和化学分析

- 合成和应用分子探针来检测水溶液中 γ 射线产生的羟基自由基,突出了该化合物在放射生物学研究和作为 DNA 结合荧光指示剂的潜力 (Singh 等人,2008 年)。

- 已经合成了与该化合物相关的新的螺吡喃衍生物,表现出具有在智能材料和分子识别中潜在应用的螯合剂官能团 (Bulanov 等人,2009 年)。

生物活性化合物和潜在治疗应用

- 已经研究了带有色胺部分的香豆素-3-羧酰胺的合成和抗胆碱酯酶活性,表明对乙酰胆碱酯酶有显着的活性,表明治疗潜力 (Ghanei-Nasab 等人,2016 年)。

其他应用

- 探索 2H-色烯的氧化的色满和 4H-色烯的合成突出了创造结构多样的分子的创新途径,这些分子可能在各种科学和工业应用中很有用 (Ahmad 和 Silva,2012 年)。

作用机制

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways are affected, leading to downstream effects such as cell growth inhibition.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds

Result of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may lead to inhibition of cell growth at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that changes in lifestyle and environmental factors have been linked to the occurrence of cancer , indicating that these factors could potentially influence the compound’s efficacy.

生化分析

Biochemical Properties

Benzofuran derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, a benzofuran derivative was found to produce a significant inhibitory effect on Src kinase .

Cellular Effects

Some benzofuran derivatives have shown promising results against certain types of experimental cancers .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms . For instance, some benzofuran derivatives have been found to inhibit or activate enzymes, bind to biomolecules, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been synthesized and studied under various conditions . For example, a benzofuran derivative was successfully synthesized via photoinduced 6π-electrocyclization .

Dosage Effects in Animal Models

Some benzofuran derivatives have been tested in animal models . For instance, BPAP was tested in two different doses in a mouse lung adenocarcinoma xenograft model, showing significant inhibition of tumor growth at both doses .

Metabolic Pathways

Benzofuran derivatives have been found to be involved in various metabolic pathways . For example, a benzofuran derivative was biosynthesized from dibenzofuran through co-metabolic degradation in a lateral dioxygenation pathway .

Transport and Distribution

Some benzofuran derivatives have been studied for their transport and distribution . For example, a benzofuran derivative was administered orally and dermally in rats, suggesting potential routes of distribution .

属性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-21(25,19-10-13-6-2-4-8-16(13)27-19)12-22-20(24)18-11-15(23)14-7-3-5-9-17(14)26-18/h2-11,25H,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXJEILMMNIALD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)(C3=CC4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2771270.png)

![Ethyl 4-(2-((2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2771272.png)

![(E)-2-(2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2771276.png)

![2-[(4-FLUOROPHENYL)SULFANYL]-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}ACETAMIDE](/img/structure/B2771277.png)

![3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2771284.png)

![3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride](/img/structure/B2771288.png)

![N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2771289.png)